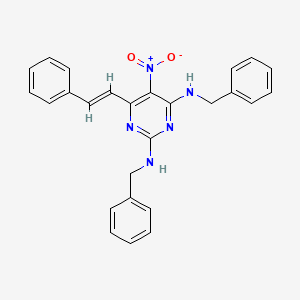
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine, also known as DBNVP, is a synthetic compound that belongs to the class of pyrimidine derivatives. DBNVP has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase II. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine in lab experiments is its high degree of specificity. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been shown to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying their function. However, one limitation of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Future Directions
There are several potential future directions for research on N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of the potential use of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine as an anticancer agent in vivo. Finally, further research is needed to fully understand the mechanism of action of N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine and its potential applications in various fields of scientific research.
Synthesis Methods
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine can be synthesized through a multi-step process that involves the condensation of 2,4-diaminopyrimidine with benzaldehyde, followed by the nitration of the resulting compound and the subsequent reduction of the nitro group. The final product is obtained by the reaction of the resulting compound with benzyl bromide.
Scientific Research Applications
N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry, where N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has been used as a tool to study the function of various enzymes and proteins. N,N'-dibenzyl-5-nitro-6-(2-phenylvinyl)-2,4-pyrimidinediamine has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-N,4-N-dibenzyl-5-nitro-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c32-31(33)24-23(17-16-20-10-4-1-5-11-20)29-26(28-19-22-14-8-3-9-15-22)30-25(24)27-18-21-12-6-2-7-13-21/h1-17H,18-19H2,(H2,27,28,29,30)/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBAQMKOJGYKQS-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-pyridinyl}carbonyl)benzonitrile](/img/structure/B5458761.png)

![N-[3-(dipropylamino)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5458772.png)

![2-{1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458788.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5458791.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5458797.png)
![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5458809.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![3-methyl-7-[2-(2-pyridinyl)ethyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5458816.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5458826.png)
![4-[4-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5458834.png)
![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)